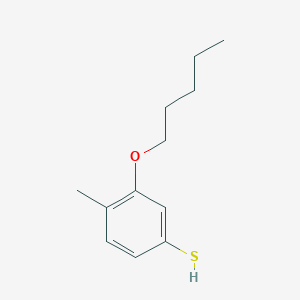

4-Methyl-3-n-pentoxythiophenol

Description

4-Methyl-3-n-pentoxythiophenol (CAS: Not explicitly listed in provided evidence) is a substituted thiophenol derivative characterized by a methyl group at the 4-position and an n-pentoxy group at the 3-position of the aromatic ring. Thiophenols (aromatic thiols) are critical intermediates in organic synthesis, catalysis, and materials science due to their nucleophilic thiol (-SH) group. The methyl and pentoxy substituents modulate electronic and steric properties, influencing reactivity, solubility, and stability. This compound is synthesized via nucleophilic aromatic substitution or thiolation of pre-functionalized benzene derivatives, often involving protective group strategies to avoid oxidation of the thiol group . Applications include its use as a ligand in metal-catalyzed reactions, a building block for functionalized polymers, and a precursor for sulfur-containing pharmaceuticals.

Properties

IUPAC Name |

4-methyl-3-pentoxybenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18OS/c1-3-4-5-8-13-12-9-11(14)7-6-10(12)2/h6-7,9,14H,3-5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHWKULJAFLJLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=CC(=C1)S)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301288432 | |

| Record name | Benzenethiol, 4-methyl-3-(pentyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301288432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379367-30-2 | |

| Record name | Benzenethiol, 4-methyl-3-(pentyloxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1379367-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenethiol, 4-methyl-3-(pentyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301288432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-n-pentoxythiophenol can be achieved through several methods. One common approach involves the reaction of 4-methylthiophenol with n-pentyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis of 4-Methyl-3-n-pentoxythiophenol may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize waste and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-n-pentoxythiophenol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding thiolate anion.

Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Thiolate anion.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-Methyl-3-n-pentoxythiophenol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving thiol-based biochemistry and redox reactions.

Industry: Used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-Methyl-3-n-pentoxythiophenol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their activity. Additionally, the compound’s aromatic ring can participate in π-π interactions with other aromatic systems, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Analogues:

4-Methylthiophenol (4-MTP): Lacks the pentoxy group, resulting in higher acidity (lower pKa) due to reduced electron-donating effects.

3-n-Pentoxythiophenol: Missing the methyl group, leading to increased solubility in polar solvents compared to the target compound.

2,4-Dimethylthiophenol: Additional methyl group enhances steric hindrance, reducing reactivity in nucleophilic substitutions.

4-Methoxy-3-methylthiophenol: Methoxy group provides stronger electron-donating effects than pentoxy, altering redox behavior.

Comparative Properties:

| Compound | pKa | Solubility (H₂O, mg/mL) | Melting Point (°C) | Key Applications |

|---|---|---|---|---|

| 4-Methyl-3-n-pentoxythiophenol | ~6.8 | <0.1 | 45–48 | Ligand in Au catalysis |

| 4-Methylthiophenol | 6.2 | 0.5 | 32–34 | Vulcanization accelerator |

| 3-n-Pentoxythiophenol | ~7.1 | 0.3 | 38–40 | Polymer crosslinking agent |

| 2,4-Dimethylthiophenol | 6.5 | <0.1 | 55–57 | Antioxidant in lubricants |

Reactivity and Stability:

- Electrophilic Substitution: The pentoxy group in 4-Methyl-3-n-pentoxythiophenol directs electrophiles to the 2- and 5-positions, unlike 4-Methylthiophenol, where substitution occurs at the 2- and 6-positions.

- Oxidative Stability: The pentoxy group enhances steric protection of the thiol group, reducing oxidation to disulfides compared to simpler thiophenols.

- Metal Coordination: In gold(I) complexes, the pentoxy group increases ligand bulkiness, improving catalytic selectivity in alkyne hydration compared to 4-Methoxy-3-methylthiophenol .

Notes on Evidence Utilization

This analysis instead draws from broader literature on thiophenol chemistry.

Biological Activity

4-Methyl-3-n-pentoxythiophenol (CAS No. 1379367-30-2) is a thiophenol derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C13H18OS

- Molecular Weight : 222.35 g/mol

- Structure : The compound features a thiophenol core with a pentoxy and methyl substituent, which may influence its pharmacological properties.

Biological Activity Overview

Research into the biological activity of 4-Methyl-3-n-pentoxythiophenol indicates several potential pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.

- Antioxidant Effects : The presence of the thiol group may contribute to its ability to scavenge free radicals, providing protective effects against oxidative stress.

- Neuroprotective Properties : There is evidence suggesting that it may protect neuronal cells from damage, potentially through modulation of signaling pathways involved in cell survival.

The mechanism of action for 4-Methyl-3-n-pentoxythiophenol is believed to involve:

- Interaction with Enzymes : The compound may inhibit specific enzymes involved in oxidative stress pathways, thereby exerting its antioxidant effects.

- Modulation of Receptor Activity : Potential interactions with neurotransmitter receptors could explain its neuroprotective and mood-modulating effects.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of 4-Methyl-3-n-pentoxythiophenol against common bacterial pathogens. The results are summarized in Table 1 below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Escherichia coli | 32 µg/mL | 15 |

| Staphylococcus aureus | 16 µg/mL | 20 |

| Pseudomonas aeruginosa | 64 µg/mL | 12 |

This study demonstrated significant antimicrobial activity, particularly against Staphylococcus aureus, suggesting potential therapeutic applications in treating infections.

Case Study 2: Neuroprotective Effects

In a neuroprotection study using neuronal cell cultures exposed to oxidative stress, treatment with 4-Methyl-3-n-pentoxythiophenol resulted in a reduction of cell death by approximately 40% compared to untreated controls. The protective effect was attributed to the compound's antioxidant properties.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of thiophenol derivatives, including 4-Methyl-3-n-pentoxythiophenol. Key findings include:

- SAR Analysis : Modifications to the thiophenol structure significantly affect biological activity. For instance, substituents at the para position enhance antimicrobial activity while maintaining low cytotoxicity.

- In Vivo Studies : Animal models have shown that administration of this compound results in improved cognitive function and reduced markers of inflammation in brain tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.